Glaucolide B

描述

Glaucolide B is a sesquiterpene lactone isolated from the plant Vernonia fruticulosa, which belongs to the Asteraceae family . Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their biological activities, including anti-inflammatory, cytotoxic, and phytogrowth-inhibitory properties .

准备方法

Synthetic Routes and Reaction Conditions

Glaucolide B can be synthesized through various methods involving the treatment of its natural form with different Brønsted-Lowry and Lewis acids and bases . These reactions often involve transannular via allylic rearrangement cyclization, oxidation, dehydrohalogenation, acetylation, and elimination reactions . The preparation of semisynthetic derivatives of this compound has been achieved by treating it with various acidic and basic conditions to obtain different lactone derivatives .

Industrial Production Methods

The industrial production of this compound involves the extraction from the leaves of Lepidaploa chamissonis using centrifugal partition chromatography . This method allows for the efficient extraction and purification of this compound, making it suitable for large-scale production .

化学反应分析

Alkaline Conditions (DMAP/MeOH)

Treatment with N,N-dimethylaminopyridine (DMAP) in methanol under reflux induces γ-lactone ring rearrangement:

-

Products :

-

13-O-methylvernojalcanolide-8-O-acetate (2 ) (4.9% yield)

-

1,4-dihydroxy-5,8,10,13-tetraacetoxycadin-7(11)-en-6,12-olide (3 ) (2.6% yield)

-

-

Mechanism : DMAP abstracts the γ-H, triggering acetate elimination at C-13 and forming an α-exomethylene γ-lactone intermediate. Methanol and acetic acid undergo 1,4-addition to this intermediate, yielding decaline scaffolds .

Lewis Acid Conditions (BiCl₃/Ac₂O)

Reactions with bismuth chloride (BiCl₃) and acetic anhydride (Ac₂O) in dichloromethane produce acetalic vernomargolides:

-

Products :

-

5,8-diacetoxy-2-epi-vernomargolide-1,4-cyclosemiacetal (4 )

-

5,8,10-triacetoxy-2-epi-vernomargolide-1,4-cyclosemiacetal (5 )

-

5,8-diacetoxy-2-epi-vernomargolide-1,4-cycloacetal-1,10-acetonide (6 )

-

-

Mechanism : BiCl₃/Ac₂O generates bismuth acetoxychloride [Bi(OAc)Cl₂], which facilitates epoxide ring opening at C-4/C-5. Subsequent nucleophilic attacks and annulation steps lead to cyclosemiacetal and cycloacetal derivatives .

BiCl₃ or Trifluoroacetic Acid (TFA)

-

BiCl₃ alone : Converts glaucolide B into 5-hydroxy-hirsutinolide (7 ) via epoxy ring opening and cyclization (77.4% yield) .

-

TFA : Yields the same hirsutinolide (7 ) with lower efficiency (37.5% yield) .

Thermodynamic Rationale : DFT calculations reveal a small enthalpy difference (−77.35 kcal/mol) between this compound and hirsutinolide 7 , explaining the ease of this conversion under mild acidic conditions .

Pyridinium Chlorochromate (PCC) Oxidation

Treatment of hirsutinolide 7 with PCC on silica gel oxidizes C-5 and C-6, forming 8,10,13-triacetoxy-1(4)-epoxy-6-hydroxy-5-oxo-germacr-7(11)-en-6(12)-olide (7c ). The proposed mechanism involves lactone ring opening, oxidation to a diketone, and re-cyclization .

Comparative Reaction Table

Mechanistic Insights

-

Transannular Cyclization : BiCl₃ promotes allylic rearrangements and transannular attacks, forming cadinanolide and vernomargolide scaffolds .

-

Solvent Role : Methanol acts as both solvent and nucleophile in DMAP-mediated reactions, influencing product distribution .

-

Acetone Formation : Unexpected acetonide 6 arises from BiCl₃/Ac₂O-induced decarboxylation and acetalization .

Industrial and Synthetic Relevance

This compound’s reactivity enables scalable synthesis of bioactive derivatives. For example, centrifugal partition chromatography isolates it from Lepidaploa chamissonis for industrial use . Its derivatives show promise in drug discovery, particularly as anti-inflammatory and anticancer agents .

This systematic analysis underscores this compound’s versatility as a synthetic precursor, with controlled conditions dictating product outcomes. Future studies could optimize yields and explore novel catalytic systems for selective transformations.

科学研究应用

Table 1: Chemical Transformations of Glaucolide B

| Transformation Type | Conditions | Resulting Compounds | Yield (%) |

|---|---|---|---|

| Lewis Acid Treatment | BiCl₃ + Ac₂O in CH₂Cl₂ | 5-Hydroxy-hirsutinolide | 77.4% |

| Brønsted Acid Treatment | TFA | Hirsutinolide analog | 37.5% |

| Alkaline Conditions | DMAP | Decaline scaffolds | Variable |

These transformations indicate that this compound can serve as a precursor for synthesizing bioactive compounds through carefully controlled chemical processes .

Biological Activities

This compound exhibits significant biological activities, including cytotoxicity and anti-inflammatory effects. Recent studies have investigated its potential in cancer therapy and inflammation management.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound and its derivatives possess cytotoxic activity against various cancer cell lines, particularly human melanoma SK-MEL-28 cells. The compound's selectivity for tumor cells over non-tumoral cells highlights its potential as an anticancer agent.

- Cytotoxicity against SK-MEL-28 : The CC₅₀ value for this compound was found to be significantly lower than that for non-tumoral HUVEC cells, indicating a promising therapeutic index .

Anti-inflammatory Potential

This compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro, making it a candidate for further development as an anti-inflammatory drug.

Case Studies

Several case studies highlight the applications of this compound in medicinal chemistry and pharmacology:

- Study on Semisynthetic Derivatives : A study focused on the transformation of this compound into various semisynthetic derivatives using different catalysts. The derivatives exhibited enhanced cytotoxicity against melanoma cells compared to the parent compound .

- Metabolomics Approach : Another study employed untargeted metabolomics to analyze the phytochemical profile of Vernonia species containing this compound. This approach revealed unique metabolites associated with specific biological activities, facilitating chemotaxonomical classifications .

- Therapeutic Applications : Research has indicated that this compound may have therapeutic potential in treating inflammatory diseases due to its ability to modulate inflammatory pathways .

作用机制

相似化合物的比较

Glaucolide B is unique among sesquiterpene lactones due to its specific structural features and biological activities. Similar compounds include:

Hirsutinolide: Known for its cytotoxic activity.

Cadinanolide: Exhibits anti-inflammatory properties.

Germacranolide: Another sesquiterpene lactone with significant biological activity.

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications .

生物活性

Glaucolide B is a sesquiterpene lactone derived from the plant Vernonia eremophila and has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, and schistosomicidal properties. This article explores the biological activity of this compound, focusing on its genotoxic effects, cytotoxicity against cancer cell lines, and potential therapeutic applications.

1. Chemical Structure and Properties

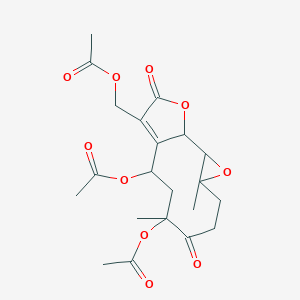

This compound is characterized by its unique sesquiterpene lactone structure, which contributes to its biological activities. The compound features an α,β-unsaturated δ-lactone moiety that is crucial for its reactivity and interaction with biological targets.

2.1 In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cell types. A study conducted on human cultured lymphocytes revealed that concentrations greater than 15 µg/ml resulted in complete inhibition of cell growth. At lower concentrations (4 µg/ml and 8 µg/ml), this compound increased the frequency of chromosomal aberrations, indicating its clastogenic potential in vitro .

Table 1: Cytotoxic Effects of this compound on Human Lymphocytes

| Concentration (µg/ml) | Mitotic Index (MI) | Chromosomal Aberrations (%) |

|---|---|---|

| Control | 100% | 5% |

| 4 | 90% | 12% |

| 8 | 70% | 20% |

| 15 | 0% | 35% |

The study also noted that while this compound was cytotoxic in vitro, it did not exhibit clastogenic effects in vivo when tested on BALB/c mice bone marrow cells at concentrations up to 640 mg/kg .

2.2 In Vivo Studies

In vivo assessments indicated that this compound did not significantly alter the frequency of chromosomal aberrations or affect cell division in mouse models, suggesting a differential response between in vitro and in vivo environments .

3. Antimicrobial Activity

This compound has demonstrated strong antimicrobial activity against various pathogens. Notably, it exhibited significant inhibitory effects against Bacillus cereus and moderate activity against Staphylococcus aureus. However, it showed limited efficacy against other bacterial strains .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Bacillus cereus | Strong |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

4. Semisynthetic Derivatives

Recent research has focused on the semisynthetic modification of this compound to enhance its biological activity. Derivatives created through reactions with various Lewis and Brønsted-Lowry acids have shown improved cytotoxicity against melanoma cell lines. For instance, certain derivatives exhibited cytotoxic concentrations (CC50) as low as 3.1 µM with selectivity indices indicating potential for therapeutic use .

Table 3: Cytotoxicity of Semisynthetic Derivatives

| Compound | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Derivative A | 5.0 | 2.5 |

| Derivative B | 11.2 | 2.5 |

| Derivative C | 3.1 | 3.0 |

5. Case Studies

A notable case study involved the evaluation of this compound's effects on melanoma cells, where it was found to induce apoptosis through modulation of pro-inflammatory and anti-apoptotic pathways . This suggests a mechanism by which this compound could be harnessed for cancer therapy.

属性

IUPAC Name |

(8,10-diacetyloxy-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-12-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-10(22)27-9-13-16-14(28-11(2)23)8-21(5,30-12(3)24)15(25)6-7-20(4)18(31-20)17(16)29-19(13)26/h14,17-18H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLNEIIZZQABDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C(CC(C(=O)CCC3(C(C2OC1=O)O3)C)(C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11091-27-3 | |

| Record name | Glaucolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011091273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。